molecular formula C9H15O6P B12525958 Butanoic acid, 3-oxo-, 1-(dimethoxyphosphinyl)-2-propenyl ester CAS No. 820233-19-0

Butanoic acid, 3-oxo-, 1-(dimethoxyphosphinyl)-2-propenyl ester

Cat. No.: B12525958
CAS No.: 820233-19-0
M. Wt: 250.19 g/mol
InChI Key: ORGUGGKRMYHKRX-UHFFFAOYSA-N
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Description

Butanoic acid, 3-oxo-, 1-(dimethoxyphosphinyl)-2-propenyl ester is a chemical compound with a complex structure that includes a butanoic acid backbone, an oxo group, and a dimethoxyphosphinyl group attached to a propenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-oxo-, 1-(dimethoxyphosphinyl)-2-propenyl ester typically involves the esterification of 3-oxobutanoic acid with a suitable alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-oxo-, 1-(dimethoxyphosphinyl)-2-propenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Catalysts for substitution: Acid or base catalysts depending on the specific reaction

Major Products

The major products formed from these reactions include various substituted butanoic acids, alcohols, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, butanoic acid, 3-oxo-, 1-(dimethoxyphosphinyl)-2-propenyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes. It serves as a model compound to understand the behavior of similar esters in biological systems.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of butanoic acid, 3-oxo-, 1-(dimethoxyphosphinyl)-2-propenyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. Additionally, its oxo group can participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 3-oxo-, 1,1-dimethylethyl ester
  • Butanoic acid, 3-oxo-, propyl ester
  • Butanoic acid, 3-oxo-, 1-methylpropyl ester

Uniqueness

Butanoic acid, 3-oxo-, 1-(dimethoxyphosphinyl)-2-propenyl ester is unique due to the presence of the dimethoxyphosphinyl group, which imparts distinct chemical properties and reactivity. This group can influence the compound’s solubility, stability, and reactivity, making it different from other similar esters.

Properties

CAS No.

820233-19-0

Molecular Formula

C9H15O6P

Molecular Weight

250.19 g/mol

IUPAC Name

1-dimethoxyphosphorylprop-2-enyl 3-oxobutanoate

InChI

InChI=1S/C9H15O6P/c1-5-9(16(12,13-3)14-4)15-8(11)6-7(2)10/h5,9H,1,6H2,2-4H3

InChI Key

ORGUGGKRMYHKRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OC(C=C)P(=O)(OC)OC

Origin of Product

United States

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